molecular formula C9H8N2O2 B008433 Imidazo[1,2-a]pyridin-2-yl-acetic acid CAS No. 19741-30-1

Imidazo[1,2-a]pyridin-2-yl-acetic acid

Cat. No. B008433
CAS RN: 19741-30-1
M. Wt: 176.17 g/mol
InChI Key: NYYYTUHPAJSTQV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl-acetic acid (HL, 1) and its related complexes have been studied for their synthesis, molecular structure, chemical reactions, physical, and chemical properties. This compound, along with its Ni (2), Co (3), Mn (4), and Cd (5) complexes, showcases interesting structural characteristics and properties, offering insights into their potential applications in various fields excluding drug use, dosage, and side effects (Dylong et al., 2014).

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-2-yl-acetic acid and its complexes involves structured approaches that yield not only the acid itself but also various complexes with metals such as Ni, Co, Mn, and Cd. These syntheses are characterized by their ability to form stable structures, as detailed by studies focusing on the generation of stable N-heterocyclic carbenes using the imidazo[1,5-a]pyridine skeleton as a versatile platform (Alcarazo et al., 2005).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridin-2-yl-acetic acid and its complexes reveals a fascinating arrangement of atoms and bonds. The crystal of HL comprises 2D hydrogen-bonded networks held in the crystal lattice by weak C–H⋯O and π–π contacts. The complexes exhibit a slightly distorted hexa-coordinated environment around the M(II) ion formed by two N,O-chelated imidazo[1,2-a]pyridin-2-ylacetate anions and two water molecules, demonstrating the intricate design nature can achieve at the molecular level (Dylong et al., 2014).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridin-2-yl-acetic acid participates in various chemical reactions, highlighting its versatility. One such reaction is the aqueous synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, showcasing the compound's reactivity and potential for synthesis under environmentally benign conditions (Mohan et al., 2013).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridin-2-yl-acetic acid and its complexes, including their thermal stability and magnetic properties, have been thoroughly investigated. Notably, the Co(II) and Ni(II) complexes are less thermally stable compared to their Mn(II) and Cd(II) counterparts. These findings underscore the importance of structural factors in determining the physical characteristics of these compounds (Dylong et al., 2014).

Scientific Research Applications

  • Chemical Studies and Synthesis Applications :

    • Nitration of imidazo[1,5-a]pyridines in acetic acid solution is useful for studying the effects of nitric acid-sulfuric acid on the 1-position and 3-nitration of the 1-position (Glover & Peck, 1980).
    • Imidazo[1,2-a]pyridine 1 is used to synthesize various complex molecular structures, enhancing biological activity (Wamhoff & Lamers, 1993).
    • The method described in one study can synthesize imidazo[1,2-a]pyridines with good to excellent yields, including the drug Zolimidine (Pericherla et al., 2013).
  • Medicinal Chemistry and Therapeutic Potential :

    • Imidazo[1,2-a]pyridines have potential as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
    • They demonstrate a broad range of activities in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities (Deep et al., 2016).
    • Specific methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids show anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1986).
    • Imidazo[1,2-a]pyridines show anticancer activities, with inhibitory effects on various cellular and molecular targets (Goel et al., 2016).
  • Other Applications :

    • Imidazo[1,5-a]pyridine-based fluorophores have potential as cell membrane probes due to their compact shape and remarkable photophysical properties (Renno et al., 2022).
    • C2-functionalized imidazo[1,2-a]pyridines have emerging medicinal potential, seen in the commercialization of Zolimidine and Miroprofen (Sharma & Prasher, 2022).

Safety And Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyridin-2-yl-acetic acid is not available, it’s generally recommended to avoid inhalation, contact with skin, and ingestion of similar chemical compounds . It’s also advised to wear personal protective equipment and ensure adequate ventilation when handling such compounds .

Future Directions

Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives have shown potential in treating a variety of conditions, including insomnia, cancer, cardiovascular diseases, and Alzheimer’s disease . Future research may focus on further exploring these therapeutic applications and developing more efficient synthesis methods .

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYTUHPAJSTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315676
Record name (Imidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-2-yl-acetic acid

CAS RN

19741-30-1
Record name 19741-30-1
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Record name (Imidazo[1,2-a]pyridin-2-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridin-2-yl-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Dylong, M Sowa, W Goldeman, K Ślepokura… - Polyhedron, 2014 - Elsevier
Imidazo[1,2-a]pyridin-2-ylacetic acid (HL, 1) and four ML 2 (H 2 O) 2 ·2H 2 O (M = Ni (2), Co (3), Mn (4), Cd (5)) complexes formed by its anion were synthesized, structurally …
Number of citations: 6 www.sciencedirect.com
A Dylong, W Goldeman, M Sowa, K Ślepokura… - Journal of Molecular …, 2016 - Elsevier
Imidazo[1,2-a]pyrimidin-2-yl-acetic acid (HIPM-2-ac) and its analog with imidazo[2,1-b]thiazole ring (HITZ-6-ac) were synthesized and structurally characterized by single-crystal X-ray …
Number of citations: 6 www.sciencedirect.com
E Specker, R Wesolowski, A Schütz… - Journal of Medicinal …, 2023 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the biosynthesis of serotonin, a well-known neurotransmitter that plays an important role in multiple physiological …
Number of citations: 5 pubs.acs.org
SP Kim, SJ Lee, SH Nam… - Journal of agricultural and …, 2016 - ACS Publications
Mushrooms can break down complex plant materials into smaller, more digestible and bioactive compounds. The present study investigated the antiasthma effect of an Ulmus parvifolia …
Number of citations: 21 pubs.acs.org
X Zheng - 2011 - search.proquest.com
The aerial surfaces of land plants are covered with the cuticle, which is comprised of a hydrophobic layer, coating the epidermis of the aerial organs of the plant body. The cuticle serves …
Number of citations: 0 search.proquest.com

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